molecular formula C7H5Cl5O2S B14274226 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid CAS No. 136346-22-0

3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid

Cat. No.: B14274226
CAS No.: 136346-22-0
M. Wt: 330.4 g/mol
InChI Key: JBKGTJBEZWMKEN-ALCCZGGFSA-N
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Description

3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is an organosulfur compound It is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, along with a pentachlorobutadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid typically involves the reaction of 3-sulfanylpropanoic acid with a chlorinated butadiene derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the chlorinated butadiene moiety.

    Substitution: Halogen atoms in the chlorinated butadiene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced chlorinated butadiene derivatives.

    Substitution: Compounds with substituted functional groups in place of halogens.

Scientific Research Applications

3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropionic acid: Similar in structure but lacks the chlorinated butadiene group.

    Thiolactic acid: Contains a thiol group but differs in the carbon chain length and functional groups.

Uniqueness

3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is unique due to the presence of the pentachlorobutadienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

136346-22-0

Molecular Formula

C7H5Cl5O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylpropanoic acid

InChI

InChI=1S/C7H5Cl5O2S/c8-4(6(10)11)5(9)7(12)15-2-1-3(13)14/h1-2H2,(H,13,14)/b7-5-

InChI Key

JBKGTJBEZWMKEN-ALCCZGGFSA-N

Isomeric SMILES

C(CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl)C(=O)O

Canonical SMILES

C(CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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